![molecular formula C17H19N3O2 B2744071 (3-(Pyrimidin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 2034278-21-0](/img/structure/B2744071.png)
(3-(Pyrimidin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of(3-(Pyrimidin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone
contributes to its versatility in scientific research. The pyrimidin-2-yloxy and piperidin-1-yl groups are likely key components of its structure. Chemical Reactions Analysis
While specific chemical reactions involvingThis compound
are not available, compounds with a piperidine nucleus have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
The compound's pharmacokinetics and metabolism have been studied in various species, including rats, dogs, and humans. Notably, PF-00734200, a dipeptidyl peptidase IV inhibitor with a similar structure, shows that the majority of the administered dose is recovered in the urine of dogs and humans and in the feces of rats. Absorption is rapid across species, with the parent drug constituting a significant portion of circulating radioactivity. Metabolism predominantly involves hydroxylation, amide hydrolysis, N-dealkylation, and phase II pathways like glucuronidation. These insights highlight the compound's elimination pathways and potential for human application in treating type 2 diabetes (Sharma et al., 2012).
Antimicrobial Activity
Research has synthesized and tested various derivatives for antimicrobial efficacy. One study focused on synthesizing new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis of Novel Compounds
Efforts in synthetic chemistry have led to the creation of functionalized novel compounds like 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol. These compounds are synthesized through processes like the ANRORC reaction, indicating the chemical versatility and potential for discovering new pharmacologically active molecules (Sambaiah et al., 2017).
Potential in Diabetes Treatment
Another study highlights the development of a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, indicating its therapeutic potential in treating type 2 diabetes. This reflects the broader application of such compounds in medicinal chemistry and drug development (Ammirati et al., 2009).
Anticancer and Antimicrobial Agents
Several studies have synthesized compounds with significant anticancer and antimicrobial activities. For example, novel pyrazole derivatives demonstrated higher anticancer activity than doxorubicin, a reference drug. This underlines the potential of such chemical structures in developing treatments for cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , and piperidine derivatives have been used in the design of drugs for more than twenty classes of pharmaceuticals .
Mode of Action
Similar compounds have been shown to interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Similar compounds have been shown to have a broad spectrum of biological activities .
properties
IUPAC Name |
(2-methylphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-2-3-8-15(13)16(21)20-11-4-7-14(12-20)22-17-18-9-5-10-19-17/h2-3,5-6,8-10,14H,4,7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRFZMDUUCLSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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